4-Chloro-2-(3-chloroprop-1-yn-1-yl)-1-methoxybenzene

Description

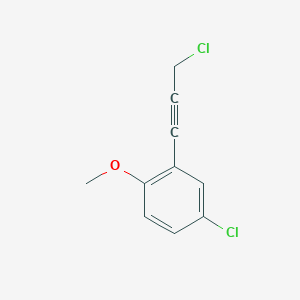

4-Chloro-2-(3-chloroprop-1-yn-1-yl)-1-methoxybenzene is a chlorinated aromatic compound featuring a methoxy group at position 1, a chlorine substituent at position 4, and a 3-chloroprop-1-yn-1-yl group at position 2. The propargyl chloride substituent introduces a reactive alkyne moiety, enabling participation in click chemistry, polymerization, or further functionalization. Its molecular formula is inferred as C₁₀H₇Cl₂O (based on structural analogs in and ), with a molecular weight of approximately 221.07 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing chlorine atoms, the electron-donating methoxy group, and the linear propargyl chloride chain .

Properties

IUPAC Name |

4-chloro-2-(3-chloroprop-1-ynyl)-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c1-13-10-5-4-9(12)7-8(10)3-2-6-11/h4-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNIGXRHUFXPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C#CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-chloroprop-1-yn-1-yl)-1-methoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-1-methoxybenzene and propargyl chloride.

Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the propargyl chloride, forming a nucleophilic species.

Nucleophilic Substitution: The nucleophilic species then attacks the 4-chloro-1-methoxybenzene, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-chloroprop-1-yn-1-yl)-1-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for basic conditions, and various nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

Substitution: Products include derivatives where the chloro groups are replaced by other functional groups.

Oxidation: Products include ketones or carboxylic acids.

Reduction: Products include alkanes or alkenes.

Scientific Research Applications

4-Chloro-2-(3-chloroprop-1-yn-1-yl)-1-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chloroprop-1-yn-1-yl)-1-methoxybenzene depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key physical and structural properties of 4-chloro-2-(3-chloroprop-1-yn-1-yl)-1-methoxybenzene with analogous compounds:

Key Observations :

- Substituent Position : The methoxy group in the target compound enhances solubility in polar solvents compared to 1-chloro-4-(3-chloroprop-1-yn-1-yl)benzene, which lacks this group .

- Reactivity : The propargyl chloride substituent (ClC≡CCH₂) in the target compound offers unique reactivity for cycloaddition or coupling reactions, unlike the chloromethyl (CH₂Cl) or chloroethyl (CHClCH₃) groups in analogs .

- Boiling Point : The chloromethyl analog (250.3°C) has a higher boiling point than the target compound (inferred lower due to reduced molecular weight), highlighting the impact of substituent bulk .

Lipophilicity and Solubility

- HPLC Log k Values: reports lipophilicity (log k) for chlorophenyl carbamates, which range from 1.2–3.5 depending on substituents. The target compound’s log k is likely higher than 4-chloro-2-(chloromethyl)-1-methoxybenzene due to the nonpolar propargyl chain but lower than purely hydrocarbon-substituted analogs .

Biological Activity

4-Chloro-2-(3-chloroprop-1-yn-1-yl)-1-methoxybenzene, also known as 1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene, is an organic compound with a complex structure that includes both chlorophenyl and chloropropynyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and unique chemical characteristics.

Chemical Structure and Properties

The molecular formula of this compound is C16H12Cl2O. Its structure is characterized by the following functional groups:

- Chlorophenyl group : Contributes to the compound's reactivity and biological activity.

- Methoxy group : Enhances solubility and may influence pharmacokinetics.

- Chloropropynyl group : Imparts unique properties that can affect biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound may bind to specific enzymes or receptors, altering their activity and leading to different biological effects. Research indicates that compounds with similar structures often exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing chlorinated phenyl groups. For instance, investigations into related chlorinated compounds have shown significant inhibition of melanoma cell viability, suggesting a possible mechanism through which 4-Chloro-2-(3-chloroprop-1-yn-1-yloxy)benzene could exert similar effects .

Case Studies

A notable study evaluated the biological effects of chlorinated derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in melanoma cells, particularly during extended exposure (48–72 hours). This finding suggests that 4-Chloro-2-(3-chloroprop-1-yn-1-yloxy)benzene may possess similar cytotoxic properties .

Comparative Analysis

A comparison of 4-Chloro-2-(3-chloroprop-1-yn-1-yloxy)benzene with other chlorinated aromatic compounds reveals its unique profile:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Chlorophenyl | Anticancer |

| Compound B | Methoxy Group | Antimicrobial |

| 4-Chloro-2-(3-chloroprop-1-yn-1-yloxy)benzene | Chlorophenyl + Chloropropynyl | Potentially Anticancer |

Toxicological Considerations

While exploring the biological activity of 4-Chloro-2-(3-chloroprop-1-yn-1-yloxy)benzene, it is essential to consider its toxicity profile. Data from related compounds indicate that chlorinated aromatic compounds can exhibit harmful effects if ingested or improperly handled. For example, some derivatives are classified as harmful if swallowed and can cause skin irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.